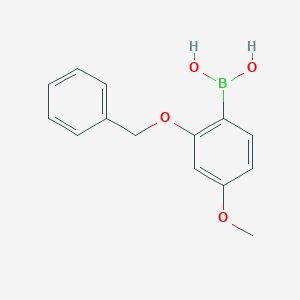

2-(Benzyloxy)-4-methoxyphenylboronic acid

Description

Properties

IUPAC Name |

(4-methoxy-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-12-7-8-13(15(16)17)14(9-12)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWSWTBVVWOEHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzyloxy)-4-methoxyphenylboronic acid (CAS: 183474-19-3)

This guide provides an in-depth technical overview of 2-(benzyloxy)-4-methoxyphenylboronic acid, a versatile arylboronic acid derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, and applications, with a focus on its role as a key building block in modern organic synthesis.

Introduction: A Strategically Designed Building Block

2-(Benzyloxy)-4-methoxyphenylboronic acid is a member of the widely utilized arylboronic acid family, distinguished by its unique substitution pattern. The presence of a methoxy group at the 4-position and a bulky, UV-active benzyloxy group at the 2-position imparts specific steric and electronic properties. These features make it a valuable reagent for creating complex molecular architectures, particularly in the synthesis of biaryl and heteroaryl compounds through palladium-catalyzed cross-coupling reactions.

The strategic placement of the benzyloxy group ortho to the boronic acid moiety can influence the reactivity and selectivity of its coupling reactions. Furthermore, the benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a hydroxyl group, a common pharmacophore in biologically active molecules. This dual functionality makes it a highly strategic choice in multi-step syntheses geared towards drug discovery and materials science.

Physicochemical Properties and Handling

Understanding the fundamental properties of a reagent is paramount for its effective and safe use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 183474-19-3 | [1][2] |

| Molecular Formula | C₁₄H₁₅BO₄ | [1][2] |

| Formula Weight | 258.08 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Storage Conditions | Store at room temperature. | [1] |

Safety & Handling

Hazard Statements:

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]

-

P280: Wear protective gloves, eye protection, and face protection.[4][5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

It is recommended to handle this compound in a well-ventilated fume hood, using standard personal protective equipment (PPE).

Synthesis of 2-(Benzyloxy)-4-methoxyphenylboronic acid

The synthesis of 2-(benzyloxy)-4-methoxyphenylboronic acid can be logically approached through a two-step process starting from commercially available 3-methoxyphenol. This strategy involves the protection of the phenolic hydroxyl group, followed by a directed ortho-metalation and subsequent borylation.

Caption: Proposed synthetic workflow for 2-(Benzyloxy)-4-methoxyphenylboronic acid.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for benzylation of phenols and directed ortho-metalation-borylation of methoxy and benzyloxy-substituted arenes.

Part 1: Synthesis of 1-(Benzyloxy)-3-methoxybenzene

-

To a stirred solution of 3-methoxyphenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Slowly add benzyl bromide (BnBr, 1.1 eq) to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-(benzyloxy)-3-methoxybenzene.

Part 2: Synthesis of 2-(Benzyloxy)-4-methoxyphenylboronic acid

-

Dissolve 1-(benzyloxy)-3-methoxybenzene (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add sec-butyllithium (s-BuLi, 1.2 eq, as a solution in cyclohexane) dropwise, maintaining the temperature at -78 °C. The benzyloxy and methoxy groups direct the lithiation to the C2 position.

-

Stir the resulting deep-colored solution at -78 °C for 2 hours.

-

Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise, ensuring the temperature remains below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour to hydrolyze the borate ester.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or by forming the pinacol ester, purifying it by chromatography, and then hydrolyzing it back to the boronic acid.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 2-(benzyloxy)-4-methoxyphenylboronic acid lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl frameworks.[2][7][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.[7]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling 2-(benzyloxy)-4-methoxyphenylboronic acid with an aryl bromide.

| Component | Role | Typical Reagents/Conditions |

| Arylboronic Acid | Nucleophilic Partner | 2-(Benzyloxy)-4-methoxyphenylboronic acid (1.2 eq) |

| Aryl Halide | Electrophilic Partner | An aryl or heteroaryl bromide/iodide (1.0 eq) |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ (2-5 mol%), Pd(OAc)₂/ligand (e.g., SPhos, XPhos) |

| Base | Activator | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq) |

| Solvent | Reaction Medium | Toluene/H₂O, Dioxane/H₂O, or DMF |

| Temperature | Reaction Rate | 80-110 °C |

Step-by-Step Procedure:

-

In a reaction vessel, combine 2-(benzyloxy)-4-methoxyphenylboronic acid (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Purge the vessel with an inert gas (nitrogen or argon).

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the mixture to 90-100 °C and stir for 8-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the limiting reagent.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the resulting biaryl product by flash column chromatography.

Relevance in Drug Discovery and Medicinal Chemistry

The 2-(benzyloxy)-4-methoxyphenyl motif is a valuable scaffold in medicinal chemistry. Arylboronic acids are crucial building blocks for synthesizing bioactive molecules.[9][10] The benzyloxy group can participate in hydrophobic or π-stacking interactions within a biological target, while the methoxy group can act as a hydrogen bond acceptor.

For instance, the related 2-hydroxy-4-benzyloxy chalcone scaffold has been investigated for its potential in developing multifunctional agents for the treatment of Alzheimer's disease. These compounds have shown promising activities, including inhibition of Aβ aggregation, antioxidant effects, and anti-neuroinflammatory properties. This highlights the potential of incorporating the 2-(benzyloxy)-4-methoxyphenylboronic acid core into novel therapeutic agents, where subsequent debenzylation could unmask a key phenolic hydroxyl group for enhanced biological activity.

Conclusion

2-(Benzyloxy)-4-methoxyphenylboronic acid (CAS: 183474-19-3) is a strategically designed and versatile reagent for organic synthesis. Its unique substitution pattern allows for the creation of complex biaryl structures via the robust and reliable Suzuki-Miyaura cross-coupling reaction. The presence of a cleavable benzyloxy group further enhances its utility, particularly in the field of medicinal chemistry where the synthesis of novel phenolic compounds is of great interest. This guide provides the foundational knowledge for researchers to effectively and safely incorporate this valuable building block into their synthetic endeavors.

References

-

Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 76(20), 8144–8150. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. [Link]

-

Georganics. 4-Methoxyphenylboronic acid - High purity. [Link]

-

El-Ghanam, A. M. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341. [Link]

-

ResearchGate. Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. [Link]

-

Peter Gedeck, & Peter Ertl. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules ? ChemRxiv. [Link]

-

El Bialy, S. A., et al. (2015). Synthesis of benzyloxycyanophenylboronic esters. Zeitschrift für Naturforschung B, 70(1), 11-16. [Link]

-

Wang, Y., & Huang, J. (2012). (Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 69(1), o359. [Link]

-

Li, Y., et al. (2025). Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Medicinal Chemistry, 21(1). [Link]

-

Liu, W.-B., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(6), 646-650. [Link]

-

Nicolotti, O., et al. (2011). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Current organic chemistry, 15(20), 3585–3594. [Link]

-

Gedeck, P., & Ertl, P. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

-

PubChem. (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid. [Link]

-

PubChem. 4-Methoxyphenyl boric acid. [Link]

-

PubChem. (4-Methoxyphenyl)boronic acid. [Link]

Sources

- 1. 2-(Benzyloxy)-4-methoxyphenylboronic acid 95% | CAS: 183474-19-3 | AChemBlock [achemblock.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. chemimpex.com [chemimpex.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. fishersci.com [fishersci.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. arkat-usa.org [arkat-usa.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Benzyloxy)-4-methoxyphenylboronic acid molecular weight and formula

An In-depth Technical Guide to 2-(Benzyloxy)-4-methoxyphenylboronic acid: Properties, Synthesis, and Application in Cross-Coupling Chemistry

Introduction: A Versatile Reagent for Modern Organic Synthesis

2-(Benzyloxy)-4-methoxyphenylboronic acid is a highly functionalized arylboronic acid that serves as a critical building block in contemporary organic and medicinal chemistry. Its unique substitution pattern—featuring a sterically directing benzyloxy group ortho to the boronic acid and an electron-donating methoxy group in the para position—imparts specific reactivity and structural characteristics that are highly valued by researchers. This guide provides an in-depth examination of this reagent, from its fundamental properties to its application in the synthesis of complex molecules relevant to the pharmaceutical industry. As a Senior Application Scientist, the aim here is not merely to present data, but to provide a causal understanding of why this specific reagent is a powerful tool for drug development professionals.

Core Compound Profile and Physicochemical Properties

The utility of any chemical reagent begins with a precise understanding of its physical and chemical identity. 2-(Benzyloxy)-4-methoxyphenylboronic acid is a stable, solid compound under standard conditions, making it convenient to handle and store.

Table 1: Physicochemical Properties of 2-(Benzyloxy)-4-methoxyphenylboronic acid

| Property | Value | Source(s) |

| CAS Number | 183474-19-3 | [1][2] |

| Molecular Formula | C₁₄H₁₅BO₄ | [1][2] |

| Molecular Weight | 258.08 g/mol | [1] |

| IUPAC Name | (2-(benzyloxy)-4-methoxyphenyl)boronic acid | [1] |

| Purity | Typically ≥95% | [1] |

| Appearance | White to off-white powder/crystalline solid | [3] |

| Storage | Store at room temperature or refrigerated (2-8 °C) | [1][3] |

The presence of the boronic acid functional group (-B(OH)₂) is the key to this molecule's reactivity, positioning it as an ideal nucleophilic partner in palladium-catalyzed cross-coupling reactions.

Synthesis and Purification: A Practical Workflow

While 2-(Benzyloxy)-4-methoxyphenylboronic acid is commercially available, understanding its synthesis provides insight into its stability and potential impurities. The synthesis of arylboronic acids is a well-established field in organic chemistry. A common and effective strategy involves the borylation of an aryl organometallic species.

Conceptual Synthesis Workflow

The logical approach begins with a suitably protected and halogenated precursor, which is converted to an organometallic intermediate (either an organolithium or a Grignard reagent) and subsequently quenched with a boron electrophile.

Caption: General workflow for the synthesis of arylboronic acids.

Detailed Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol is a representative, field-proven method adapted for this specific molecule.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-2-(benzyloxy)-4-methoxybenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Causality: This low temperature is critical to prevent side reactions and ensure regioselective metal-halogen exchange over other potential reactions.

-

Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the aryllithium intermediate can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.

-

Borylation: To the aryllithium solution, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C. Expertise Insight: Using a slight excess of the borate ester ensures complete consumption of the highly reactive aryllithium intermediate.

-

Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Hydrolysis (Workup): Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours until a clear biphasic solution is observed. Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product. The purity should be validated by ¹H NMR, ¹³C NMR, and LC-MS.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 2-(Benzyloxy)-4-methoxyphenylboronic acid is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most robust and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures that are prevalent in pharmaceuticals.[4]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophilic partner), forming a Pd(II) complex.[6] This is often the rate-determining step.[5]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃).[7] The base converts the boronic acid to a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the Pd(II) complex.[7]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond in the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Caption: The three key stages of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A Typical Suzuki-Miyaura Coupling

-

Reagent Preparation: In a reaction vial, combine 2-(Benzyloxy)-4-methoxyphenylboronic acid (1.2 equiv), the aryl halide partner (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water. Expertise Insight: The use of a protic co-solvent and water often accelerates the transmetalation step by facilitating the formation of the active boronate species.

-

Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas (nitrogen or argon) for 5-10 minutes. Causality: This is crucial to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.

-

Heating: Place the reaction mixture in a preheated oil bath or heating block (typically 80-110 °C) and stir for the required time (2-24 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Relevance in Drug Discovery and Medicinal Chemistry

The true value of 2-(Benzyloxy)-4-methoxyphenylboronic acid for drug development professionals lies in its ability to introduce a privileged structural motif into potential drug candidates. The benzyloxy and methoxy groups can participate in crucial hydrogen bonding and hydrophobic interactions within biological targets.

-

Scaffold for Bioactive Molecules: Molecules containing benzyloxy-phenyl substructures are explored in various therapeutic areas. For instance, derivatives have been designed and synthesized as multifunctional agents for treating Parkinson's disease, acting as potent and selective MAO-B inhibitors.[8]

-

Modulation of CNS Targets: Related benzyloxy-piperidine structures have been investigated as antagonists for the dopamine D4 receptor, a target of interest for central nervous system disorders like Parkinson's and schizophrenia.[9][10]

-

Pain and Inflammation: The 2-(benzyloxy)benzamide scaffold, accessible via coupling reactions, has been identified in the discovery of potent antagonists for the TRPM8 receptor, a target for pain and inflammation therapies.[11]

The use of this specific boronic acid allows for the strategic and efficient construction of complex molecular architectures, enabling rapid exploration of the structure-activity relationship (SAR) during the lead optimization phase of drug discovery.

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure the longevity and reactivity of the reagent, as well as the safety of laboratory personnel.

-

Safety Precautions: 2-(Benzyloxy)-4-methoxyphenylboronic acid is classified as an irritant. It may cause eye, skin, and respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

-

Storage Conditions: Boronic acids are sensitive to moisture and can undergo dehydration to form boroxines (cyclic anhydrides). While generally stable, prolonged or improper storage can degrade the material.[13] Store in a tightly sealed container in a cool, dry place.[12] For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) is recommended.[12] Many suppliers recommend refrigeration (2-8 °C).[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[12]

Conclusion

2-(Benzyloxy)-4-methoxyphenylboronic acid is more than just a chemical with a specific molecular weight and formula. It is a precision tool for molecular construction. Its well-defined structure, reliable reactivity in the Suzuki-Miyaura coupling, and the relevance of its core scaffold in medicinal chemistry make it an invaluable asset for researchers and scientists. By understanding the causality behind its synthesis, handling, and application, professionals in drug development can leverage this reagent to its fullest potential, accelerating the discovery of novel therapeutics.

References

-

PubChem. (n.d.). (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Retrieved from [Link]

- Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ChemRxiv. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved from [Link]

-

U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]

-

PubMed. (2013, November 15). Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

-

Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]

-

ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

Sources

- 1. 2-(Benzyloxy)-4-methoxyphenylboronic acid 95% | CAS: 183474-19-3 | AChemBlock [achemblock.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mt.com [mt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. laballey.com [laballey.com]

A Technical Guide to the Solubility of 2-(Benzyloxy)-4-methoxyphenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-4-methoxyphenylboronic acid is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs), makes a thorough understanding of its physical and chemical properties paramount. Among these, solubility in organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility profile of 2-(Benzyloxy)-4-methoxyphenylboronic acid, offering both theoretical insights and practical methodologies for its determination.

Understanding the Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 2-(Benzyloxy)-4-methoxyphenylboronic acid possesses a unique combination of functional groups that govern its interactions with various organic solvents.

Caption: Chemical structure of 2-(Benzyloxy)-4-methoxyphenylboronic acid.

Key structural features include:

-

Aromatic Rings: The presence of two phenyl rings (one from the benzyloxy group and the other from the methoxyphenyl core) contributes to the molecule's nonpolar character, suggesting solubility in aromatic and some less polar solvents.

-

Ether Linkages: The benzyloxy and methoxy groups introduce polar ether linkages (-O-), which can act as hydrogen bond acceptors. This feature enhances solubility in polar aprotic solvents.

-

Boronic Acid Moiety: The -B(OH)₂ group is the most polar part of the molecule and is capable of both donating and accepting hydrogen bonds. This functional group is crucial for solubility in polar protic solvents. However, boronic acids have a known propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which are generally less polar and less soluble in polar solvents.[1]

Based on these structural characteristics, a qualitative solubility profile can be predicted. The molecule is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF), where the ether linkages and the boronic acid group can interact favorably with the solvent molecules. Solubility in polar protic solvents like methanol and ethanol is also anticipated due to hydrogen bonding interactions with the boronic acid moiety. In contrast, low solubility is expected in nonpolar solvents such as hexanes and toluene, where the polar boronic acid group would be energetically disfavored.

Qualitative Solubility of Related Compounds

| Compound | Solvent | Solubility | Reference |

| 4-Methoxyphenylboronic acid | Dimethyl sulfoxide (DMSO) | Soluble | [2] |

| Methanol | Soluble | [2] | |

| Phenylboronic acid | Ethers (e.g., diethyl ether, THF) | High | [1][3] |

| Ketones (e.g., acetone) | High | [1][3] | |

| Chloroform | Moderate | [1][3] | |

| Hydrocarbons (e.g., hexane) | Very Low | [1][3] |

This data for related compounds supports the prediction that 2-(Benzyloxy)-4-methoxyphenylboronic acid will be soluble in polar aprotic and some polar protic solvents. The additional benzyloxy group, being relatively nonpolar, might slightly decrease solubility in highly polar solvents compared to 4-methoxyphenylboronic acid, while potentially increasing it in solvents with moderate polarity.

Experimental Determination of Solubility

For many applications in research and development, a precise quantitative measure of solubility is required. The following section outlines a reliable, step-by-step protocol for determining the solubility of 2-(Benzyloxy)-4-methoxyphenylboronic acid in a given organic solvent. This method, often referred to as the "dynamic method" or a synthetic approach, relies on visual or instrumental observation of the dissolution of a solid in a known amount of solvent upon controlled heating.[3][4]

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

Materials and Equipment:

-

2-(Benzyloxy)-4-methoxyphenylboronic acid (high purity)

-

Organic solvent of interest (anhydrous, high purity)

-

Analytical balance (±0.1 mg accuracy)

-

Glass vial with a magnetic stir bar and a screw cap with a septum

-

Heating block or oil bath with a precise temperature controller and a digital thermometer

-

Magnetic stirrer

-

Light source and a photodetector (optional, for more precise determination of the clear point)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of 2-(Benzyloxy)-4-methoxyphenylboronic acid into the glass vial.

-

Solvent Addition: Add a precise volume or mass of the desired organic solvent to the vial to create a slurry. The initial concentration should be chosen such that the solid does not fully dissolve at room temperature.

-

Heating and Stirring: Place the vial in the heating block on the magnetic stirrer. Begin stirring at a constant and vigorous rate to ensure good mixing.

-

Controlled Heating: Heat the slurry at a slow and constant rate (e.g., 0.5-1.0 °C/min). A slow heating rate is crucial to ensure that the system is close to equilibrium at all times.

-

Observation of Dissolution: Carefully observe the slurry as the temperature increases. The temperature at which the last solid particles disappear is the dissolution temperature (clear point) for that specific concentration. For more accurate measurements, a light beam can be passed through the sample, and the point of maximum light transmission can be detected using a photodetector.

-

Data Recording: Record the dissolution temperature for the prepared concentration.

-

Repeat for Different Concentrations: Repeat steps 1-6 for several different concentrations of the solute in the solvent.

-

Data Analysis: Plot the dissolution temperature (°C or K) versus the concentration (e.g., mole fraction, g/100g of solvent). This plot represents the solubility curve of 2-(Benzyloxy)-4-methoxyphenylboronic acid in the tested solvent.

Causality Behind Experimental Choices:

-

High Purity of Reagents: Using high purity solute and solvent is essential to avoid any influence of impurities on the solubility measurement.

-

Anhydrous Solvents: Boronic acids can react with water. While the target molecule has hydroxyl groups, using anhydrous solvents minimizes potential side reactions and ensures that the measured solubility is that of the boronic acid itself and not a hydrated form.

-

Vigorous Stirring: Ensures that the entire sample is at a uniform temperature and that the dissolution process is not limited by mass transfer.

-

Slow Heating Rate: Allows the system to approach thermodynamic equilibrium, which is necessary for obtaining accurate solubility data.

Factors Affecting Solubility and Measurement

Several factors can influence the solubility of 2-(Benzyloxy)-4-methoxyphenylboronic acid and should be considered during its handling and use:

-

Temperature: As with most solid solutes, the solubility of 2-(Benzyloxy)-4-methoxyphenylboronic acid in organic solvents is expected to increase with temperature.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively solvate both the polar boronic acid head and the less polar organic backbone will be most effective.

-

Formation of Boroxines: The dehydration of boronic acids to form boroxines is an equilibrium process that can be influenced by temperature and the presence of water. Boroxines are less polar and generally less soluble in polar solvents. When determining solubility, it is important to be aware of this potential transformation, as it can lead to underestimation of the true solubility of the boronic acid. Storing the compound in a slightly moist state can sometimes help to maintain it in the acid form.[5]

-

pH (in aqueous or mixed aqueous/organic systems): In the presence of water, the boronic acid can exist in equilibrium with its anionic boronate form. The pKa of the boronic acid will determine the pH range at which it becomes ionized. The anionic form is generally more soluble in aqueous media.[6]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(Benzyloxy)-4-methoxyphenylboronic acid in organic solvents. While specific quantitative data is not widely published, a strong qualitative prediction of its solubility profile can be made based on its molecular structure and the known properties of related compounds. The provided experimental protocol offers a robust and reliable method for researchers to obtain precise solubility data tailored to their specific needs. A thorough understanding of the factors influencing solubility, particularly the potential for boroxine formation, is crucial for the successful application of this important synthetic building block in research and development.

References

-

Chem-Impex. 2-Benzyloxy-4-fluorophenylboronic acid. [Link]

-

Journal of Chemical & Engineering Data. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic... [Link]

-

ResearchGate. (PDF) Solubility of phenylboronic compounds in water. [Link]

-

ACS Publications. Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. [Link]

-

Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

-

ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

Sources

Strategic Control of Impurities in 2-(Benzyloxy)-4-methoxyphenylboronic Acid Synthesis

Content Type: Technical Guide / Whitepaper Target Audience: Synthetic Organic Chemists, Process Chemists, CMC Leads Subject: CAS 263368-33-0 | 2-(Benzyloxy)-4-methoxyphenylboronic acid

The Synthetic Landscape

The synthesis of 2-(Benzyloxy)-4-methoxyphenylboronic acid presents a classic challenge in organoboron chemistry: balancing the reactivity of an electron-rich aryl ring with the lability of the carbon-boron bond.

While Palladium-catalyzed Miyaura borylation is a viable route, it is often cost-prohibitive for early-phase scale-up and introduces heavy metal contamination risks. Therefore, the Cryogenic Lithiation-Borylation (Halogen-Lithium Exchange) remains the industry standard for this scaffold. However, this route is fraught with specific impurity risks driven by the ortho-benzyloxy substituent.

The Core Challenge: The Ortho-Effect

The ortho-benzyloxy group is not merely a spectator; it is a bulky, electron-donating group that exerts significant steric pressure on the boronic acid moiety. This proximity accelerates specific decomposition pathways, most notably protodeboronation , effectively "erasing" the boronic acid functionality and reverting the molecule to the starting arene (minus the halogen).

Critical Impurity Profiling

To control purity, one must understand the mechanistic origins of the impurities. In this synthesis, four primary impurity classes dictate the quality profile.

Impurity A: The Protodeboronated Arene (Ar-H)

-

Identity: 1-(Benzyloxy)-3-methoxybenzene.

-

Origin: Acid- or base-catalyzed hydrolysis of the C-B bond.

-

Mechanism: The electron-rich nature of the ring (methoxy + benzyloxy donors) increases the basicity of the ipso-carbon. Under acidic workup conditions, a proton can attack the ipso-carbon, displacing the boron moiety.

-

Risk Factor: High. The ortho-benzyloxy group can coordinate with protons or Lewis acids, directing them to the ipso-position, thereby accelerating this decomposition.

Impurity B: The Oxidative Homocouple (Ar-Ar)

-

Identity: 3,3'-Bis(benzyloxy)-5,5'-dimethoxy-1,1'-biphenyl.

-

Origin: Oxidative coupling during the quench or workup.

-

Mechanism: In the presence of trace oxygen and base, arylboronic acids can undergo Pd-free homocoupling. If the lithiation step involves trace transition metals (impurities in reagents), this is exacerbated.

-

Risk Factor: Medium. Controlled by strict inert atmosphere techniques.

Impurity C: The Boroxine (Anhydride Trimer)[1]

-

Identity: Tris(2-(benzyloxy)-4-methoxyphenyl)boroxine.

-

Origin: Dehydration equilibrium.

-

Mechanism: Boronic acids exist in equilibrium with their cyclic anhydrides (boroxines). This is driven by entropy and the removal of water.[1]

-

Risk Factor: Stoichiometric.[2] While often considered a "form" rather than an impurity, variable boroxine content leads to incorrect molecular weight calculations during subsequent Suzuki couplings, causing stoichiometry errors (the "Jack-in-the-box" effect).

Impurity D: The Phenol (Ar-OH)

-

Identity: 2-(Benzyloxy)-4-methoxyphenol.

-

Origin: Oxidation of the C-Li or C-B bond.

-

Mechanism: Reaction of the lithiated intermediate or the boronic acid with peroxides (found in uninhibited THF) or atmospheric oxygen.

Visualizing the Pathways

The following diagram maps the synthetic flow and the divergence points where these impurities are generated.

Caption: Figure 1. Synthetic workflow and critical divergence points for impurity formation.

Experimental Mitigation Protocol

This protocol utilizes a self-validating approach. You must confirm the success of the previous step before proceeding.

Reagents:

-

Precursor: 1-Bromo-2-(benzyloxy)-4-methoxybenzene.

-

Solvent: Anhydrous THF (Inhibitor-free, peroxide tested).

-

Base: n-Butyllithium (Titrated immediately prior to use).

-

Boron Source: Trimethyl borate (B(OMe)3) or Triisopropyl borate (B(OiPr)3).

Step 1: Cryogenic Lithiation

Objective: Generate the Ar-Li species without allowing scrambling or Wurtz coupling.

-

Setup: Flame-dry a 3-neck flask. Maintain a positive pressure of Argon.

-

Dissolution: Dissolve the aryl bromide in THF (0.5 M concentration). Cool to -78°C (Internal temperature).

-

Addition: Add n-BuLi (1.05 equiv) dropwise.

-

Control Point: The rate of addition must ensure the internal temp does not rise above -70°C.

-

-

Aging: Stir at -78°C for 30-60 minutes.

-

Validation (The Mini-Quench): Take a 0.1 mL aliquot, quench into MeOH-d4. Run a quick NMR.[3] You should see >98% conversion to the deuterated arene (Ar-D). If you see Ar-H, your system is wet. If you see Ar-Br, lithiation is incomplete.

-

Step 2: The Borate Quench

Objective: Trap the lithium species to form the "ate" complex.

-

Addition: Add B(OMe)3 (1.5 equiv) rapidly but controlled to maintain T < -65°C.

-

Why B(OMe)3? It is less bulky than B(OiPr)3, which helps overcome the steric hindrance of the ortho-benzyloxy group.

-

-

Warming: Allow the reaction to warm slowly to room temperature over 2-3 hours.

Step 3: Hydrolysis & Isolation (The Critical Phase)

Objective: Liberate the boronic acid without triggering protodeboronation.

-

Quench: Cool the mixture to 0°C. Add 1M NH4Cl (aq).

-

Note: Avoid strong mineral acids (HCl) initially. The electron-rich ring makes the C-B bond acid-sensitive.

-

-

Phase Separation: Extract with Ethyl Acetate.

-

pH Adjustment: Wash the organic layer with slightly acidic brine (pH ~5-6).

-

Caution: Do not wash with strong base (NaOH), as this will form the water-soluble boronate salt, but prolonged exposure to base can also promote deborylation in electron-rich systems.

-

-

Crystallization: Concentrate the organic layer. Recrystallize from Acetonitrile/Water or Et2O/Hexanes.

-

Boroxine Control: To minimize boroxine formation, avoid excessive drying under high vacuum and heat. Air drying or mild vacuum at ambient temperature is preferred.

-

Analytical Strategy

Standard HPLC is often insufficient for boronic acids due to peak tailing and on-column decomposition.

| Attribute | Method | Target Specification |

| Purity | HPLC (C18, Acidic Mobile Phase) | >98.0% |

| Ar-H Content | 1H NMR (Integration of ipso-H) | <0.5% |

| Boroxine Ratio | 1H NMR (Drying dependent) | Report Value (Crucial for stoichiometry) |

| Residual Solvent | GC-Headspace | < Limit |

Differentiating Boronic Acid vs. Boroxine

In 1H NMR (DMSO-d6 + D2O drop):

-

Boronic Acid: The -B(OH)2 protons appear as a broad singlet around 8.0 ppm (disappears with D2O shake).

-

Boroxine: In dry DMSO-d6, boroxine signals may be distinct. However, adding D2O usually hydrolyzes the boroxine back to the acid in the tube, simplifying the spectrum to a single species.

-

Best Practice: For assay calculations, assume a mixture. Use Quantitative NMR (qNMR) with an internal standard (e.g., Maleic acid) to determine the effective molecular weight and Boron content.

Mechanism of Protodeboronation (Visualized)

Understanding the enemy is key to defeating it. The diagram below illustrates why acid sensitivity is high.

Caption: Figure 2. Mechanism of acid-catalyzed protodeboronation in electron-rich arylboronic acids.

References

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[6] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

-

Iwai, Y., et al. (2025). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." ResearchGate.[1] Link

-

Tokunaga, Y., et al. (2002).[7] "Formation of boroxine: Its stability and thermodynamic parameters in solution." Journal of the Chemical Society, Perkin Transactions 2, (11), 1833-1837. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. scispace.com [scispace.com]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. semanticscholar.org [semanticscholar.org]

Reactivity of the benzyloxy group in 2-(Benzyloxy)-4-methoxyphenylboronic acid

Molecular Architecture & Electronic Landscape

The utility of 2-(Benzyloxy)-4-methoxyphenylboronic acid (CAS: 183474-19-3) in medicinal chemistry lies in its dual nature: it is a robust nucleophile for cross-coupling and a masked precursor to ortho-functionalized phenols. To deploy this reagent effectively, one must first understand the electronic and steric forces at play.

Electronic Push-Pull Dynamics

This molecule features a distinct electronic arrangement that governs its reactivity:

-

C4-Methoxy Group: Acts as a strong

-donor (resonance), increasing electron density at the C1 (ipso) and C3/C5 positions. This electron-rich nature generally accelerates oxidative addition in electrophiles but makes this nucleophile (the boronic acid) more susceptible to protodeboronation. -

C2-Benzyloxy Group: Provides significant steric bulk proximal to the boronic acid. Electronically, it is an ortho-donor. The oxygen lone pairs can stabilize the empty p-orbital of the boron atom through Lewis base coordination (intramolecular B...O interaction), potentially altering the hybridization from

to a pseudo-

The "Ortho-Effect" Dilemma

The ortho-benzyloxy group is the critical control point. While it protects the phenol, its bulk hinders the approach of palladium complexes during transmetallation. Furthermore, electron-rich ortho-substituents are known to accelerate protodeboronation —the hydrolytic cleavage of the C-B bond—under basic conditions. This creates a narrow operational window where the coupling rate must outcompete the decomposition rate.

The Suzuki-Miyaura Cross-Coupling Landscape[1][2]

The primary application of this building block is the installation of the 2-benzyloxy-4-methoxyphenyl moiety via Pd-catalyzed cross-coupling. Standard protocols often fail due to the steric hindrance of the benzyloxy group.

Mechanistic Bottleneck: Transmetallation

In the catalytic cycle, the transmetallation step—where the organic group transfers from Boron to Palladium—is rate-limiting for sterically hindered substrates. The bulky benzyl ether clashes with the ligands on the palladium center.

Strategic Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands facilitate oxidative addition and, counter-intuitively, create a flexible pocket that accommodates the bulky boronic acid during transmetallation.

Visualization: Sterically Demanding Catalytic Cycle

The following diagram illustrates the catalytic cycle with a focus on the steric clash during transmetallation.

Caption: The Suzuki-Miyaura cycle highlighting Transmetallation as the rate-determining step due to the ortho-benzyloxy steric bulk.

Optimized Experimental Protocol

This protocol minimizes protodeboronation while maximizing coupling efficiency.

Reagents:

-

Substrate: 2-(Benzyloxy)-4-methoxyphenylboronic acid (1.2 equiv)

-

Electrophile: Aryl Bromide/Iodide (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for less hindered electrophiles).

-

Base: K₃PO₄ (3.0 equiv) - Preferred over carbonates/hydroxides to reduce hydrolysis.

-

Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1). Biphasic systems often protect the boronic acid better than homogeneous alcohols.

Step-by-Step Workflow:

-

Inerting: Charge a reaction vial with the aryl halide, boronic acid, Pd catalyst, and ligand. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed solvent (e.g., Toluene) and the aqueous base solution via syringe.

-

Thermal Activation: Heat to 80–100°C. Note: Do not exceed 100°C if possible, as debenzylation or protodeboronation rates increase significantly.

-

Monitoring: Monitor by HPLC/UPLC. If protodeboronation (formation of 3-(benzyloxy)-1-methoxybenzene) is observed, lower the temperature and increase catalyst loading.

-

Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Stability & Orthogonal Reactivity

Protodeboronation: The Silent Killer

Under aqueous basic conditions, electron-rich boronic acids are prone to C-B bond cleavage. The mechanism typically involves the formation of a boronate anion, which is then protonated ipso to the boron.

Risk Factor: High pH (>12) and high temperature. Mitigation: Use anhydrous bases (e.g., CsF in THF) or mild bases (K₃PO₄). Avoid strong hydroxides (NaOH/KOH).

Deprotection Strategies

The benzyloxy group (Bn) is orthogonal to the boronic acid functionality if handled correctly.

| Method | Reagent | Compatibility with Boronic Acid | Outcome |

| Hydrogenolysis | H₂ / Pd-C | High. Boronic acids are generally stable to hydrogenation. | Cleaves Bn to Phenol. |

| Lewis Acid | BBr₃ / BCl₃ | Low. Boron halides can exchange with the boronic acid or cause polymerization. | NOT Recommended if B(OH)₂ retention is required. |

| Acid Hydrolysis | TFA / H⁺ | Moderate. Strong acids can induce protodeboronation in electron-rich rings. | Use with caution. |

Strategic Note: If you need the free phenol and the boronic acid intact (e.g., to make a benzoxaborole precursor), hydrogenolysis is the only reliable path. However, the resulting ortho-hydroxy boronic acid will likely dehydrate to form a cyclic boroxine trimer or an internal Lewis pair.

Troubleshooting Guide

Issue: Low Yield / Unreacted Halide

-

Cause: Transmetallation failure due to steric bulk.

-

Fix: Switch to SPhos or XPhos Pd G3 precatalysts. These ligands are designed to "reach around" ortho-substituents.

Issue: Formation of "Reduced" Product (Ar-H)

-

Fix:

-

Reduce water content (switch to anhydrous DMF/Cs₂CO₃).

-

Add the boronic acid strictly after the catalyst and electrophile are at temperature (slow addition).

-

Use the MIDA boronate ester equivalent if the free acid is too unstable.

-

Issue: Benzyl Cleavage during Coupling

-

Cause: Palladium black formation acting as a heterogeneous hydrogenation catalyst (if H₂ is generated or transfer hydrogenation occurs).

-

Fix: Ensure rigorous exclusion of hydrogen sources. Use purified solvents.

References

-

Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Source: National Institutes of Health (PMC) [Link]

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Source: Royal Society of Chemistry [Link][5]

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Source: ResearchGate / LJMU Research Online [Link]

-

Benzyl Ethers - Protecting Groups. Source: Organic Chemistry Portal [Link]

-

2-(Benzyloxy)-4-methoxyphenylboronic acid (Compound Summary). Source: PubChem [Link]

Sources

- 1. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide on the Electronic Effects of Substituents in 2-(Benzyloxy)-4-methoxyphenylboronic acid

Introduction

2-(Benzyloxy)-4-methoxyphenylboronic acid is a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility is deeply rooted in the electronic nature of the phenylboronic acid moiety, which is finely tuned by the presence of the benzyloxy and methoxy substituents. Understanding the intricate interplay of these electronic effects is paramount for researchers, scientists, and drug development professionals to predict reactivity, control selectivity, and design novel synthetic strategies. This guide provides a comprehensive analysis of the electronic landscape of this molecule, grounded in the fundamental principles of physical organic chemistry.

Pillar 1: Deconstructing the Electronic Contributions of Substituents

The reactivity of the boronic acid group in 2-(Benzyloxy)-4-methoxyphenylboronic acid is a direct consequence of the electron density at the carbon atom to which it is attached. This electron density is modulated by the cumulative inductive and resonance effects of the benzyloxy and methoxy groups.

The Methoxy Group (-OCH₃): A Classic Electron-Donating Group

The methoxy group, positioned at the para-position relative to the boronic acid, exerts a powerful influence on the electronic character of the aromatic ring. This influence is a duality of two opposing effects:

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond framework. This is a distance-dependent effect that deactivates the ring towards electrophilic attack.[3]

-

Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring.[3] This donation of electron density is most pronounced at the ortho and para positions.[4][5]

Crucially, for the methoxy group, the resonance effect significantly outweighs the inductive effect, leading to a net electron-donating character.[6][7] This increased electron density at the para-position enhances the nucleophilicity of the carbon atom bonded to the boronic acid, thereby influencing its reactivity in cross-coupling reactions.

The Benzyloxy Group (-OCH₂Ph): A More Complex Electron-Donating System

The benzyloxy group, located at the ortho-position to the boronic acid, introduces additional layers of electronic and steric complexity.

-

Inductive Effect (-I): Similar to the methoxy group, the oxygen atom of the benzyloxy group exerts an electron-withdrawing inductive effect.[8]

-

Resonance Effect (+M): The oxygen lone pairs of the benzyloxy group also participate in resonance, donating electron density to the aromatic ring.[8]

-

Influence of the Phenyl Ring: The appended phenyl group in the benzyl moiety is generally considered to be weakly electron-withdrawing due to the sp2 hybridization of its carbon atoms.[9][10] However, it can also participate in resonance stabilization of adjacent charges.[11]

The overall electronic effect of the benzyloxy group is generally considered to be electron-donating through resonance, similar to the methoxy group. However, the presence of the bulky benzyl group can introduce steric hindrance, which may influence the approach of reagents and catalysts.

Pillar 2: The Synergy of Substituents and Its Impact on Reactivity

The combined influence of the ortho-benzyloxy and para-methoxy groups results in a highly activated aromatic ring. Both groups work in concert to increase the electron density at the carbon atom bearing the boronic acid functionality. This heightened nucleophilicity has profound implications for the key steps of catalytic cycles, such as in the Suzuki-Miyaura reaction.

A higher electron density on the arylboronic acid can facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle. This is because a more electron-rich organic fragment can more readily transfer from the boron atom to the palladium center.

The following diagram illustrates the concerted electron-donating effects of the methoxy and benzyloxy groups through resonance:

Caption: Concerted electron donation from ortho-benzyloxy and para-methoxy groups.

Pillar 3: Quantifying Electronic Effects and Experimental Validation

The electronic effects of substituents can be quantitatively assessed using Hammett substituent constants (σ).[12][13] These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| -OCH₃ | -0.27 | +0.12 |

| -OCH₂Ph | -0.11 | +0.09 |

Data compiled from various sources on Hammett constants.

The negative σp values for both methoxy and benzyloxy groups indicate their electron-donating nature when situated para to a reaction center. The positive σm values reflect their electron-withdrawing inductive effect when resonance is not possible. In 2-(Benzyloxy)-4-methoxyphenylboronic acid, both groups are positioned to exert their electron-donating resonance effects, leading to a highly activated system.

Experimental Protocol: Competitive Suzuki-Miyaura Coupling

To experimentally validate the enhanced reactivity of 2-(Benzyloxy)-4-methoxyphenylboronic acid, a competitive Suzuki-Miyaura coupling reaction can be designed. This protocol serves as a self-validating system to demonstrate the influence of the electronic effects.

Objective: To compare the relative reactivity of 2-(Benzyloxy)-4-methoxyphenylboronic acid against a less activated arylboronic acid, such as phenylboronic acid.

Materials:

-

2-(Benzyloxy)-4-methoxyphenylboronic acid[14]

-

Phenylboronic acid

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water)

-

Internal standard (e.g., dodecane)

-

Standard laboratory glassware and analytical equipment (GC-MS or HPLC)

Procedure:

-

In a reaction vessel, combine equimolar amounts of 2-(Benzyloxy)-4-methoxyphenylboronic acid and phenylboronic acid.

-

Add a limiting amount of the aryl halide (e.g., 0.5 equivalents relative to the total boronic acids).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the base (typically 2-3 equivalents relative to the aryl halide).

-

Add the solvent and the internal standard.

-

Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the progress of the reaction by taking aliquots at regular intervals.

-

Analyze the aliquots by GC-MS or HPLC to determine the relative amounts of the two cross-coupled products formed.

Expected Outcome:

Due to the enhanced nucleophilicity of the 2-(Benzyloxy)-4-methoxyphenyl group, it is expected that the cross-coupling product derived from this boronic acid will be formed at a significantly faster rate and in a higher yield compared to the product from phenylboronic acid. This result would provide direct experimental evidence for the activating electronic effects of the benzyloxy and methoxy substituents.

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 7. (c) The methoxy group is strong in electron-donating from the ortho and p.. [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Inductive & Resonance Effects [almerja.com]

- 12. Hammett equation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. 2-(Benzyloxy)-4-methoxyphenylboronic acid 95% | CAS: 183474-19-3 | AChemBlock [achemblock.com]

The Suzuki-Miyaura Coupling: A Deep Dive into the Mechanism of a Nobel-Winning Reaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, has revolutionized the way chemists construct carbon-carbon bonds, particularly between sp2-hybridized centers. This palladium-catalyzed cross-coupling reaction, which joins an organoboron species with an organohalide, was first reported by Akira Suzuki and his colleagues in 1979.[1] Its significance was formally recognized in 2010 when Akira Suzuki, alongside Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry for their work on palladium-catalyzed cross-couplings in organic synthesis.[1] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have made it an indispensable tool in academic research and, critically, in the pharmaceutical industry for the synthesis of complex bioactive molecules.[2][3][4]

This guide provides a detailed exploration of the Suzuki-Miyaura coupling mechanism, delving into the intricacies of the catalytic cycle and the critical roles of each reaction component. By understanding the "why" behind the "how," researchers can better troubleshoot, optimize, and innovate upon this powerful synthetic methodology.

The Catalytic Heart: A Three-Act Play on Palladium

The generally accepted mechanism of the Suzuki-Miyaura coupling is a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[2][5] This cycle can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6] Each step is a finely tuned process influenced by the choice of catalyst, ligands, base, and solvent.

Act I: Oxidative Addition - The Commitment Step

The catalytic cycle commences with the oxidative addition of the organohalide (R¹-X) to a coordinatively unsaturated 14-electron Pd(0) complex.[2][5] This is often the rate-determining step of the entire cycle.[2] During this process, the palladium atom inserts itself into the carbon-halogen bond, breaking it and forming two new bonds: one to the organic fragment (R¹) and one to the halide (X).[1] This transformation oxidizes the palladium from Pd(0) to Pd(II).[7]

The reactivity of the organohalide is a critical factor, with the rate of oxidative addition generally following the trend: I > OTf > Br >> Cl.[2][8] The initial product of this addition is a cis-organopalladium(II) complex, which rapidly isomerizes to the more stable trans-isomer.[1][8]

Act II: Transmetalation - The Key Exchange

The next crucial step is transmetalation, where the organic group (R²) from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.[1] This step is where the base plays a pivotal role. Organoboron compounds, such as boronic acids (R²B(OH)₂), are generally not nucleophilic enough to readily transmetalate to the palladium center.[8] The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻).[9]

Two primary pathways for the role of the base have been proposed:

-

Path A: The base reacts with the boronic acid to form a boronate, which then reacts with the palladium-halide complex.[10]

-

Path B: The base first displaces the halide on the palladium complex, forming a palladium-alkoxide or -hydroxide species, which then undergoes transmetalation with the neutral boronic acid.[10]

Regardless of the precise pathway, the outcome is a new diorganopalladium(II) complex, L₂Pd(R¹)(R²), where both organic partners are now bound to the same palladium center.[2]

Act III: Reductive Elimination - The Final Handshake

The catalytic cycle culminates in reductive elimination. In this final step, the two organic groups (R¹ and R²) on the palladium(II) complex couple to form the desired new carbon-carbon bond (R¹-R²).[1] This process reduces the palladium center from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[5] For reductive elimination to occur, the diorganopalladium(II) complex must adopt a cis conformation to allow for the necessary orbital overlap.[2]

Visualizing the Core Mechanism

The intricate dance of the palladium catalyst and its partners can be visualized through the following diagram, which illustrates the key steps of the Suzuki-Miyaura coupling catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The Supporting Cast: Essential Components and Their Functions

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key components, each with a specific and crucial role.

| Component | Function | Key Considerations |

| Palladium Precatalyst | The source of the active Pd(0) catalyst. | Common sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. Pd(II) precatalysts must be reduced in situ to the active Pd(0) species. |

| Phosphine Ligands | Stabilize the Pd(0) species, prevent the formation of palladium black, and modulate the steric and electronic properties of the catalyst.[5] | Electron-rich and bulky ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos), often enhance catalytic activity, particularly for challenging substrates.[2][11] |

| Base | Activates the organoboron reagent for transmetalation.[9] | A wide range of bases can be used, including carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[12] The choice of base can significantly impact reaction yield and selectivity. |

| Solvent | Solubilizes the reactants and catalyst, and can influence the reaction rate and pathway. | Common solvents include toluene, dioxane, THF, and DMF. A small amount of water is often added to facilitate the dissolution of the base and promote the formation of the active boronate species.[5] |

| Organoboron Reagent | The source of the R² group. | Boronic acids are the most common, but boronic esters (e.g., pinacol esters) are also widely used due to their stability and ease of handling.[5] |

| Organohalide | The source of the R¹ group. | Aryl, vinyl, and alkyl halides can be used. Reactivity generally follows the order I > OTf > Br >> Cl.[8] |

A Practical Guide: Experimental Protocol for a Standard Suzuki-Miyaura Coupling

The following protocol provides a general framework for performing a Suzuki-Miyaura coupling reaction. It is crucial to note that optimization of reaction conditions (catalyst loading, ligand, base, solvent, temperature) is often necessary for specific substrates.

Experimental Workflow

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.1–1.5 equiv), and the base (2.0–3.0 equiv).

-

Solvent Addition: Add the chosen organic solvent (e.g., dioxane, toluene) and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., PdCl₂(dppf), 0.1–5 mol%) and, if necessary, the phosphine ligand.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion: An Enduring Legacy in Synthesis

The Suzuki-Miyaura coupling is a testament to the power of fundamental mechanistic understanding in driving synthetic innovation. Its reliability, versatility, and functional group tolerance have firmly established it as one of the most important carbon-carbon bond-forming reactions in the synthetic chemist's toolbox. For professionals in drug development and materials science, a deep appreciation of its mechanism is not merely academic; it is a practical necessity for the efficient and robust synthesis of the molecules that shape our world. As research continues to unveil more nuanced aspects of the catalytic cycle and develop ever more sophisticated catalysts and ligands, the Suzuki-Miyaura coupling is poised to remain at the forefront of chemical synthesis for the foreseeable future.

References

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Organic Chemistry. (2020, June 5). Suzuki Cross-Coupling Mechanism [Video]. YouTube.

- Preprints.org. (2021, November 2). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.

- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.

- ACS Publications. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- Bioengineer.org. (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis.

- Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.

- Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.

- Wikipedia. (n.d.). Suzuki reaction.

- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

- That Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.

- BenchChem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. preprints.org [preprints.org]

- 4. bioengineer.org [bioengineer.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimized Protocols for the Suzuki-Miyaura Cross-Coupling of 2-(Benzyloxy)-4-methoxyphenylboronic Acid with Heteroaryl Halides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 2-(benzyloxy)-4-methoxyphenylboronic acid with a variety of heteroaryl halides. This reaction is a cornerstone in the synthesis of complex molecules for the pharmaceutical and materials science industries.[1] This application note details optimized reaction conditions, step-by-step protocols, and troubleshooting strategies to enable researchers to confidently and efficiently synthesize target biaryl and heteroaryl-aryl compounds.

Introduction: The Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is a versatile and powerful method for forming carbon-carbon bonds.[2] Developed in the 1980s, this palladium-catalyzed reaction has become one of the most widely used methods in synthetic organic chemistry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[1][2] The reaction facilitates the synthesis of biaryls, vinylarenes, and polyolefins, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.

This guide focuses on the specific application of coupling 2-(benzyloxy)-4-methoxyphenylboronic acid with various heteroaryl halides. The resulting products are of significant interest in drug discovery due to the prevalence of the substituted heteroaryl scaffold in biologically active molecules.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Procedure:

-

Preparation: In a dry reaction flask, combine 2-(benzyloxy)-4-methoxyphenylboronic acid (1.0 eq.), the heteroaryl halide (1.1 eq.), the palladium catalyst (0.01-0.05 eq.), the ligand (if necessary, 0.02-0.10 eq.), and the base (2.0-3.0 eq.).

-

Degassing: Seal the flask and thoroughly degas by evacuating and backfilling with an inert gas (nitrogen or argon) at least three times.

-

Solvent Addition: Add the degassed solvent system to the reaction mixture via a syringe.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Characterize the purified product using NMR spectroscopy and mass spectrometry.

Optimization of Reaction Conditions

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.

Table 1: Recommended Starting Conditions for Various Heteroaryl Halides